3-Azido-1-piperidin-4-ylpyrrolidin-2-one;hydrochloride
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Overview
Description
3-Azido-1-piperidin-4-ylpyrrolidin-2-one;hydrochloride is a chemical compound that features a unique structure combining a pyrrolidinone ring with a piperidine moiety and an azido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-1-piperidin-4-ylpyrrolidin-2-one;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution reactions, often using sodium azide as the azide source.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is formed through cyclization reactions involving suitable precursors.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, typically by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Azido-1-piperidin-4-ylpyrrolidin-2-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Sodium azide is commonly used for introducing the azido group.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidinone and piperidine rings.
Reduction: Amino derivatives where the azido group is reduced to an amine.
Substitution: Various substituted derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
3-Azido-1-piperidin-4-ylpyrrolidin-2-one;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Azido-1-piperidin-4-ylpyrrolidin-2-one;hydrochloride involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The piperidine and pyrrolidinone rings may interact with biological targets, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one derivatives: Compounds with similar pyrrolidinone structures.
Piperidine derivatives: Compounds featuring the piperidine ring.
Azido compounds: Compounds containing the azido group.
Uniqueness
3-Azido-1-piperidin-4-ylpyrrolidin-2-one;hydrochloride is unique due to the combination of the azido group with both piperidine and pyrrolidinone rings, providing a versatile scaffold for various applications.
Properties
IUPAC Name |
3-azido-1-piperidin-4-ylpyrrolidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O.ClH/c10-13-12-8-3-6-14(9(8)15)7-1-4-11-5-2-7;/h7-8,11H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QATCNSXPQIWPFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCC(C2=O)N=[N+]=[N-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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